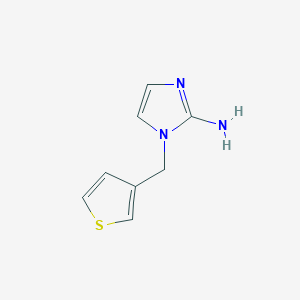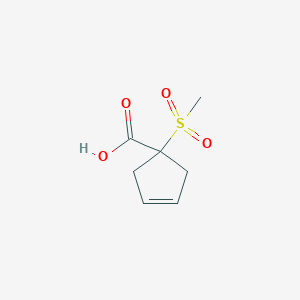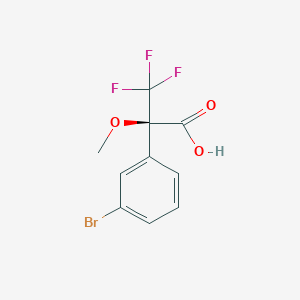
(R)-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid is an organic compound characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a methoxy group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylboronic acid, trifluoromethyl ketone, and methanol.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3-(3-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the trifluoromethyl and methoxy groups.
3-(3-Bromophenyl)-7-acetoxycoumarin: Contains a bromophenyl group and is used in natural product synthesis.
Uniqueness: ®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The combination of bromophenyl, trifluoromethyl, and methoxy groups makes this compound a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Eigenschaften
Molekularformel |
C10H8BrF3O3 |
|---|---|
Molekulargewicht |
313.07 g/mol |
IUPAC-Name |
(2R)-2-(3-bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H8BrF3O3/c1-17-9(8(15)16,10(12,13)14)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
FRMFPTCKNGHCRU-SECBINFHSA-N |
Isomerische SMILES |
CO[C@](C1=CC(=CC=C1)Br)(C(=O)O)C(F)(F)F |
Kanonische SMILES |
COC(C1=CC(=CC=C1)Br)(C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



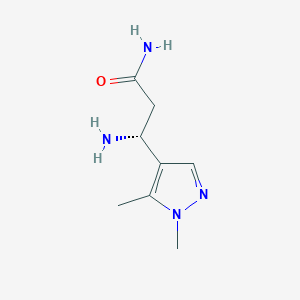
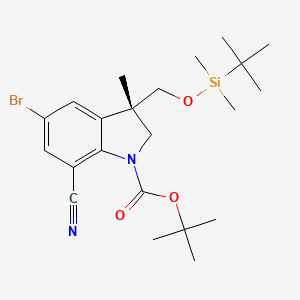
![3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)

![1-Ethynyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13321394.png)


![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13321414.png)
![2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)
